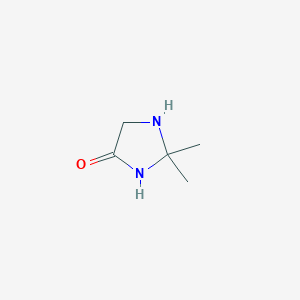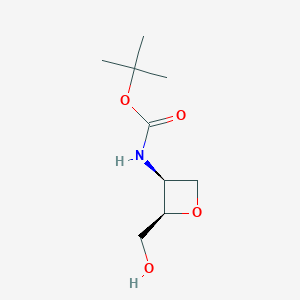
2,2-Dimethylimidazolidin-4-one
Descripción general
Descripción
2,2-Dimethylimidazolidin-4-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Auxiliaries and Conformational Analysis : 2,2-Dimethylimidazolidin-4-one has been used to create new chiral auxiliaries, which are crucial in controlling chirality in synthetic chemistry. These auxiliaries have been synthesized and analyzed using dynamic NMR spectroscopy and molecular mechanics calculations (Kanemasa & Onimura, 1992).
Ligand in Metal Complexes : It has been used as a ligand in mercury(II) halide complexes, demonstrating its ability to coordinate with metals through sulfur and nitrogen atoms (Devillanova, Isaia, Verani, & Hussein, 1986).
Halogenation Reagent : In a study conducted in 2019, ionic-liquid-supported 1,3-dimethylimidazolidin-2-one was synthesized and applied as a reusable halogenation reagent for alcohols, showcasing its potential in green chemistry applications (Koguchi, Shibuya, Igarashi, & Takemura, 2019).
Dehydrating Reagent in Nucleoside Synthesis : The compound has been found useful for dehydrating reactions, specifically in the syntheses of dihydrofurans, potential starting materials for anticancer or antiviral drugs (Umetani, Sonoda, & Komatsu, 2003).
Synthesis of Bioactive Compounds : Research has shown its utility in the synthesis of bioactive compounds like 1,3-thiazolidin-4-ones, which have demonstrated significant antimicrobial activity (Arshad, Khan, Nami, Ahmad, Kashif, & Anjum, 2021).
Synthesis and Characterization in Organic Chemistry : It has been used in the synthesis and characterization of various organic compounds, such as trans-4,5-dihydroxy-2-imidazolidinone and 2,4-dimethylglycoluril (Correia, Cicolani, Moral, & Demets, 2015).
Inhibition of Enzymes : 2,2-Dimethyl-4-imidazolidinone derivatives have been studied as inhibitors of enzymes like tyrosine and histidine decarboxylase, important in medicinal chemistry (Smissman, Inloes, El-Antably, & Shaffer, 1976).
Insect Growth Inhibitor : In agricultural research, 4-Imidazolin-2-one, a related compound, has shown potential as an inhibitor of reproduction and development in insects, representing a new mode of action for pest control (Schaefer & Tieman, 1967).
Propiedades
IUPAC Name |
2,2-dimethylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-5(2)6-3-4(8)7-5/h6H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANGYSBJSTGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]-](/img/structure/B8078217.png)
![3-[4-(Aminomethyl)-2-fluorophenoxy]-4-methoxybenzoic acid](/img/structure/B8078223.png)
